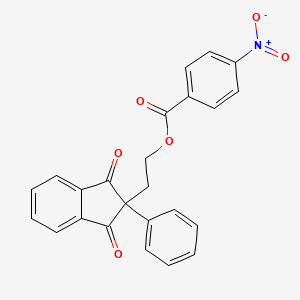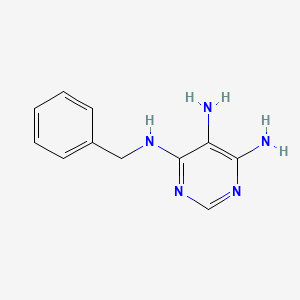![molecular formula C16H21N3O2 B5514974 2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1H-pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For instance, 3,5-diphenyl-1H-pyrazole derivatives have been synthesized starting from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole and 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole, demonstrating a method that could potentially be applied to synthesize the compound (Bruno et al., 1991).
Molecular Structure Analysis
The molecular structure of 1H-pyrazole derivatives is characterized by the presence of the pyrazole ring, a five-membered ring consisting of two nitrogen atoms and three carbon atoms. Studies often use X-ray crystallography for unambiguous structure determination, as demonstrated by Kumarasinghe et al. (2009) in their work on related pyrazole derivatives, underscoring the importance of such techniques in confirming the molecular geometry of complex organic molecules (Kumarasinghe et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Evaluation
A variety of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized to explore their antimicrobial and anti-inflammatory activities. These compounds were prepared through a multi-component cyclo-condensation reaction, highlighting the versatility of the core chemical structure in generating potentially therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Palladium Complexes
Research on complexes of palladium(II) chloride with 3-(pyrazol-1-yl)propanamide and related ligands has contributed to understanding the coordination chemistry of these compounds. This study provides insights into the structural aspects that influence the formation of supramolecular hydrogen-bonded chains and cyclic dimers, which could have implications for the development of new materials or catalysts (Palombo et al., 2019).
Antidepressant Activity
A novel series of compounds, phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, have shown potential antidepressant activities. These compounds were synthesized and evaluated for their effect on immobility time in force swimming and tail suspension tests, suggesting the potential for these derivatives in developing new antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Antitumor and Anti-inflammatory Agents
Research into the synthesis and biological evaluation of 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors has led to the identification of potent and selective inhibitors, such as celecoxib. This work underscores the therapeutic potential of derivatives in the treatment of conditions like rheumatoid arthritis and osteoarthritis, based on extensive structure-activity relationship studies (Penning et al., 1997).
Cytotoxic and Carbonic Anhydrase Inhibitory Effects
Derivatives of the core structure have been synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects, contributing to the development of novel anticancer agents. This research emphasizes the chemical versatility and biomedical relevance of compounds based on the 2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide structure (Gul et al., 2016).
Eigenschaften
IUPAC Name |
2-[4-[3-(2-methylpropoxy)phenyl]pyrazol-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)10-21-15-6-4-5-13(7-15)14-8-18-19(9-14)12(3)16(17)20/h4-9,11-12H,10H2,1-3H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXIWEDNSADVJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=CN(N=C2)C(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(methylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5514903.png)
![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)
![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)
![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)
![N-(2,5-dichlorophenyl)-2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5514935.png)
![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)
![N-(2,3-dimethylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5514955.png)
![2-(benzoylamino)-N,N-dimethyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5514966.png)

![8-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514984.png)
![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)

